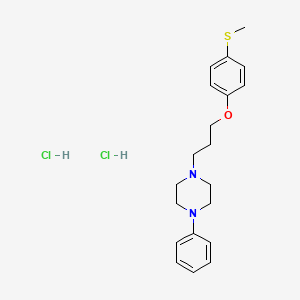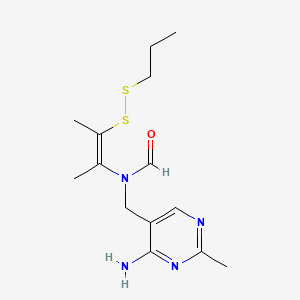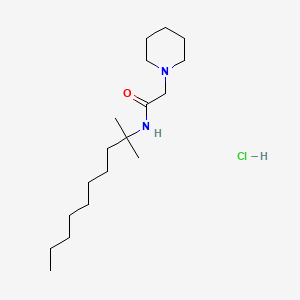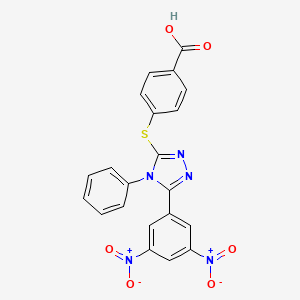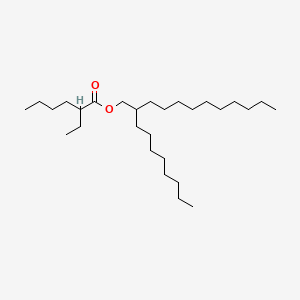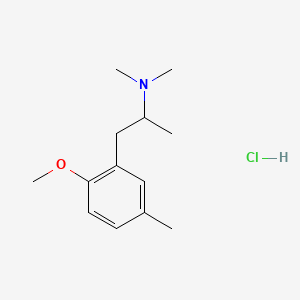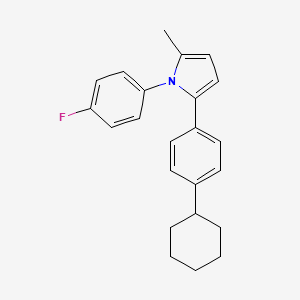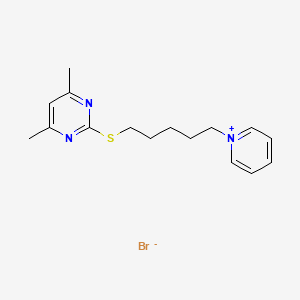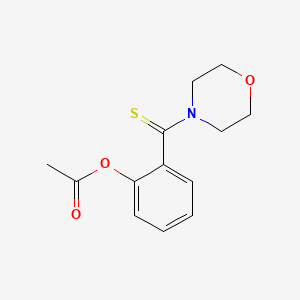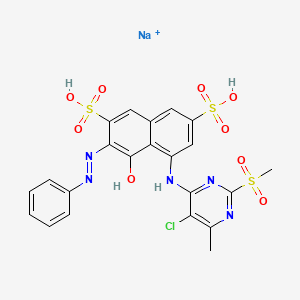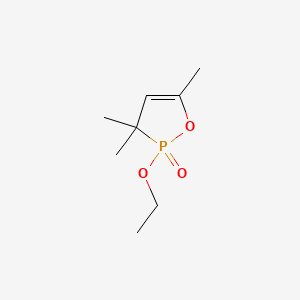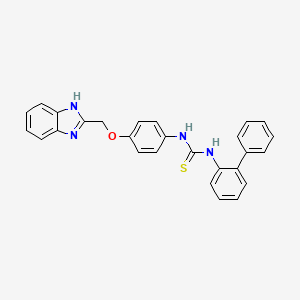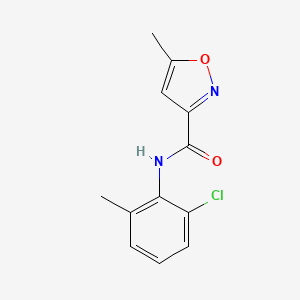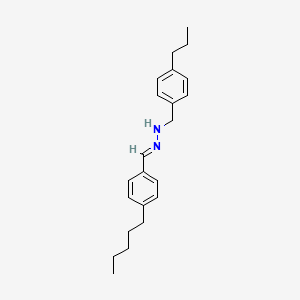
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is an organic compound with the molecular formula C22H28N2. This compound is a derivative of benzaldehyde and is characterized by the presence of a hydrazone functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone typically involves the reaction of 4-pentylbenzaldehyde with 4-propylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-pentyl-: A simpler derivative without the hydrazone group.
4-Pentylbenzaldehyde: Another related compound with a different substitution pattern.
4-Propylphenylhydrazine: The hydrazine precursor used in the synthesis.
Uniqueness
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
72010-26-5 |
|---|---|
Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-[(E)-(4-pentylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |
InChI |
InChI=1S/C22H30N2/c1-3-5-6-8-20-11-15-22(16-12-20)18-24-23-17-21-13-9-19(7-4-2)10-14-21/h9-16,18,23H,3-8,17H2,1-2H3/b24-18+ |
InChI Key |
TVVVXBDADDEUML-HKOYGPOVSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


